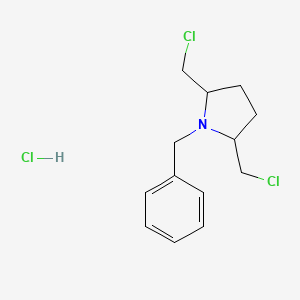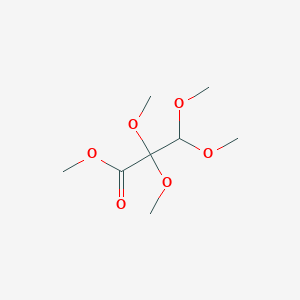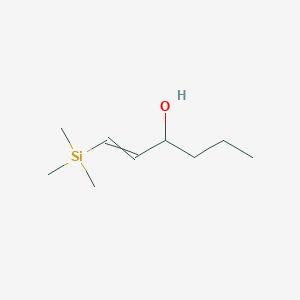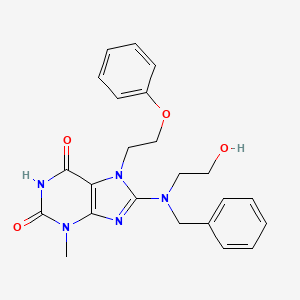
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a methyl group at the first position and a ketone group at the third position. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine in the presence of a catalyst to form the dihydropyridine ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH₂Cl₂).
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for cardiovascular and neurological disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways are still under investigation, but its ability to interact with biological macromolecules is well-documented .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,2-dihydropyridin-2-one: This compound shares a similar structure but lacks the hydrochloride group, affecting its solubility and reactivity.
1-Methyl-3- (methylamino)-1,2-dihydropyridin-2-one hydrochloride: This derivative has an additional methylamino group, which may alter its biological activity and chemical properties.
Uniqueness: 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and makes it more versatile for various applications.
Eigenschaften
CAS-Nummer |
94923-24-7 |
|---|---|
Molekularformel |
C6H10ClNO |
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
1-methyl-2,6-dihydropyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-3H,4-5H2,1H3;1H |
InChI-Schlüssel |
DUEGMRNKWWFVET-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=CC(=O)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


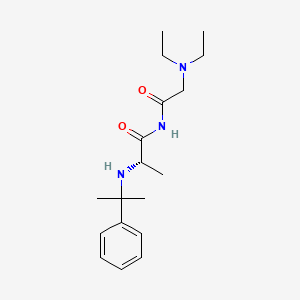
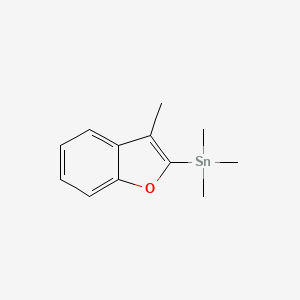

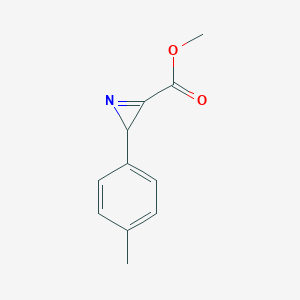
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
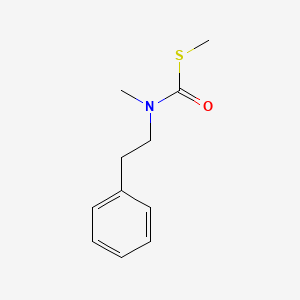

![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
